molecular formula C16H12N6OS2 B10896051 N-(1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B10896051
M. Wt: 368.4 g/mol
InChI Key: BJIWATVPSUSIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzothiazole ring and a tetraazole ring connected via a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Synthesis of the Tetraazole Ring: The tetraazole ring can be synthesized via the cycloaddition reaction of azides with nitriles.

    Linking the Rings: The benzothiazole and tetraazole rings are linked through a sulfanyl-acetamide bridge. This step involves the reaction of a benzothiazole derivative with a tetraazole derivative in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and DNA.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

    N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE: can be compared with other benzothiazole and tetraazole derivatives.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which are also used in medicinal chemistry for their biological activities.

    Tetraazole Derivatives: Compounds like 5-phenyl-1H-tetrazole, known for their use in pharmaceuticals and materials science.

Uniqueness: The unique combination of benzothiazole and tetraazole rings linked by a sulfanyl-acetamide bridge gives this compound distinct chemical and biological properties, making it a valuable candidate for further research and development in various fields.

Properties

Molecular Formula

C16H12N6OS2

Molecular Weight

368.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C16H12N6OS2/c23-14(18-15-17-12-8-4-5-9-13(12)25-15)10-24-16-19-20-21-22(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,23)

InChI Key

BJIWATVPSUSIFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.